N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are useful for the prevention or treatment of various diseases including diabetes (especially type II), hyperglycemia, metabolic syndrome, hyperinsulinemia, obesity, atherosclerosis, and various immunomodulatory diseases .
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2S2 . The InChI string, which represents the structure of the molecule, is also provided .Scientific Research Applications
Heterocyclic Synthesis with Thiophene-2-Carboxamide
A study conducted by Ahmed (2007) elaborated on the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives through various reactions aiming at creating new antibiotic and antibacterial drugs. The biological activity of the synthesized compounds was evaluated against Gram-positive and Gram-negative bacteria, demonstrating potential applications in developing new therapeutic agents (G. Ahmed, 2007).
Synthesis and Characterisation of Thiophene Derivatives
Spoorthy et al. (2021) explored the synthesis, characterisation, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This study not only presents the structural establishment of these analogues through various spectral data but also evaluates their antimicrobial activity, offering insights into the therapeutic potential of such compounds (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).
Antinociceptive Activity of Thiophene Derivatives
Research on N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides by Shipilovskikh et al. (2020) investigated the antinociceptive activity of synthesized compounds. This work contributes to the understanding of the pain-relieving properties of such compounds, indicating their potential in developing new analgesics (S. Shipilovskikh, V. Y. Vaganov, R. Makhmudov, A. Rubtsov, 2020).
Microwave Assisted Synthesis and Pharmacological Activities
Attimarad et al. (2017) conducted a study on the microwave-assisted synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and evaluated their anti-inflammatory, analgesic, and antioxidant activities. This research highlights the efficiency of microwave-assisted synthesis in producing compounds with significant pharmacological activities, potentially leading to the development of new therapeutic agents (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).
Mechanism of Action
properties
IUPAC Name |
N-[4-[3-[2-(cyclohexen-1-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-17(20-11-10-14-5-2-1-3-6-14)9-8-15-13-26-19(21-15)22-18(24)16-7-4-12-25-16/h4-5,7,12-13H,1-3,6,8-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSEBQJKQFFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide |
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